

# Carabrolactone A: A Comprehensive Technical Review for Drug Discovery

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## Compound of Interest

Compound Name: Carabrolactone A

Cat. No.: B15592699

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Carabrolactone A** is a sesquiterpenoid lactone first isolated from the aerial parts of *Carpesium abrotanoides* in 2009.<sup>[1]</sup> This natural product, with the chemical formula C<sub>15</sub>H<sub>22</sub>O<sub>5</sub>, belongs to a class of compounds that has garnered significant interest in the scientific community for its diverse biological activities.<sup>[2][3]</sup> *Carpesium abrotanoides*, a plant used in traditional medicine in several Asian countries, is a rich source of various terpenoids that have demonstrated cytotoxic and anti-inflammatory properties.<sup>[2][3]</sup> This review provides a detailed overview of the current scientific literature on **Carabrolactone A**, focusing on its biological activities, potential mechanisms of action, and the experimental methodologies used in its characterization.

## Physicochemical Properties

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>22</sub> O <sub>5</sub>	<sup>[2]</sup>
CAS Number	1187925-30-9	<sup>[2]</sup>

## Biological Activity and Mechanism of Action

While the initial isolation of **Carabrolactone A** did not include a comprehensive evaluation of its biological activity, subsequent research and broader studies on related compounds from

Carpesium abrotanoides suggest its potential as a bioactive molecule. The genus is known for producing sesquiterpene lactones with significant cytotoxic and anti-inflammatory effects.[2][3]

A notable study presented at a 2023 conference highlighted the interaction of **Carabrolactone A** with key proteins involved in cell cycle regulation. This research identified **Carabrolactone A** as a potential inhibitor of Cyclin-Dependent Kinase 6 (CDK6), a critical enzyme in cell cycle progression and a target for cancer therapy.[4]

## Cell Cycle Regulation

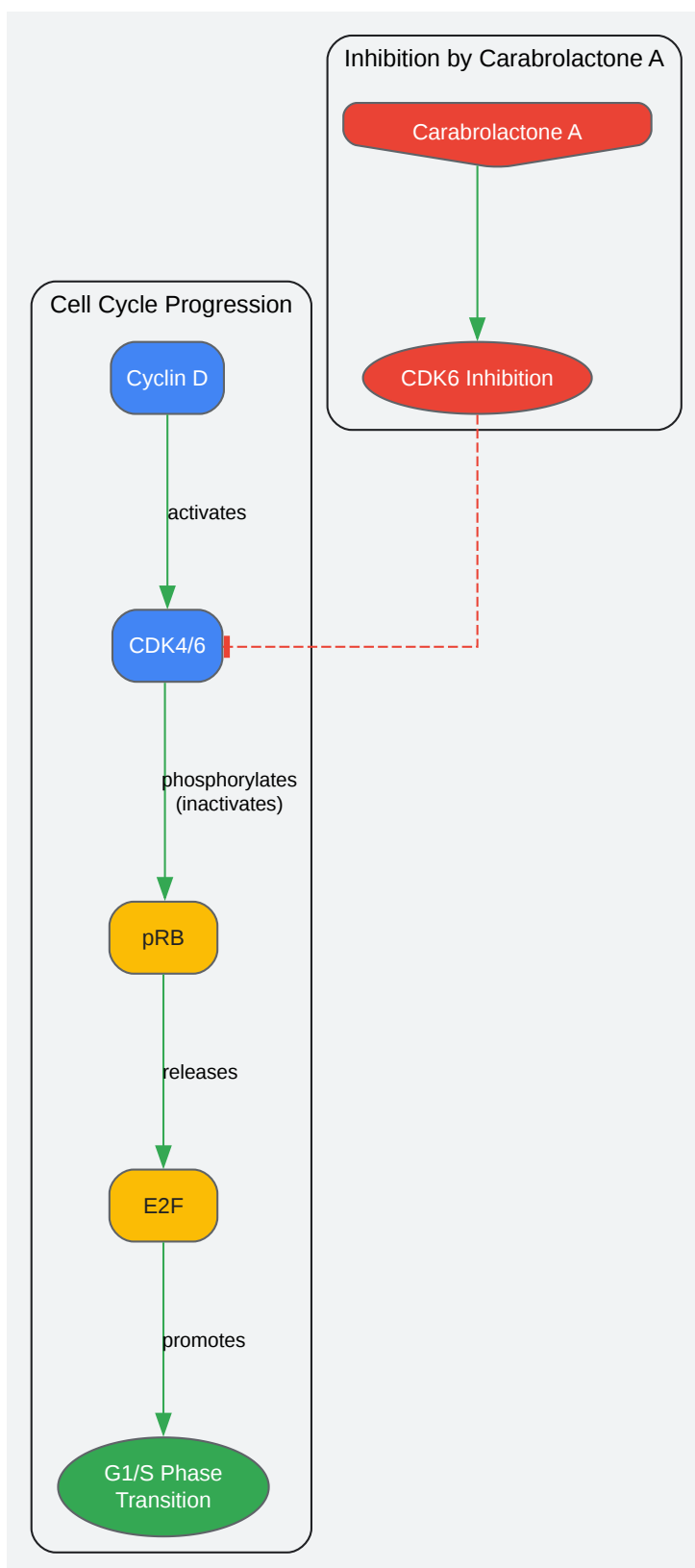
The study utilized molecular docking to investigate the binding of **Carabrolactone A** to several proteins involved in the cell cycle. The results indicated a high binding affinity for CDK6.[4]

Ligand	Target Protein	Binding Free Energy (kcal/mol)	Inhibition Constant (μM)
Carabrolactone B	CDK6	-8.6	0.4
Sulfocostunolide B	E2F-2	-8.1	1.0
Sulfocostunolide A	Cyclin D1	-7.9	1.5
Ascleposide E	CDK4	-7.0	7.0

Note: Data for **Carabrolactone A** was mentioned in the context of high binding energy to CDK6, but specific quantitative values were provided for related compounds in the same study. [4]

This interaction suggests a potential mechanism of action for **Carabrolactone A** in cancer therapy through the inhibition of CDK6, which would lead to cell cycle arrest.

Below is a proposed signaling pathway based on these findings:



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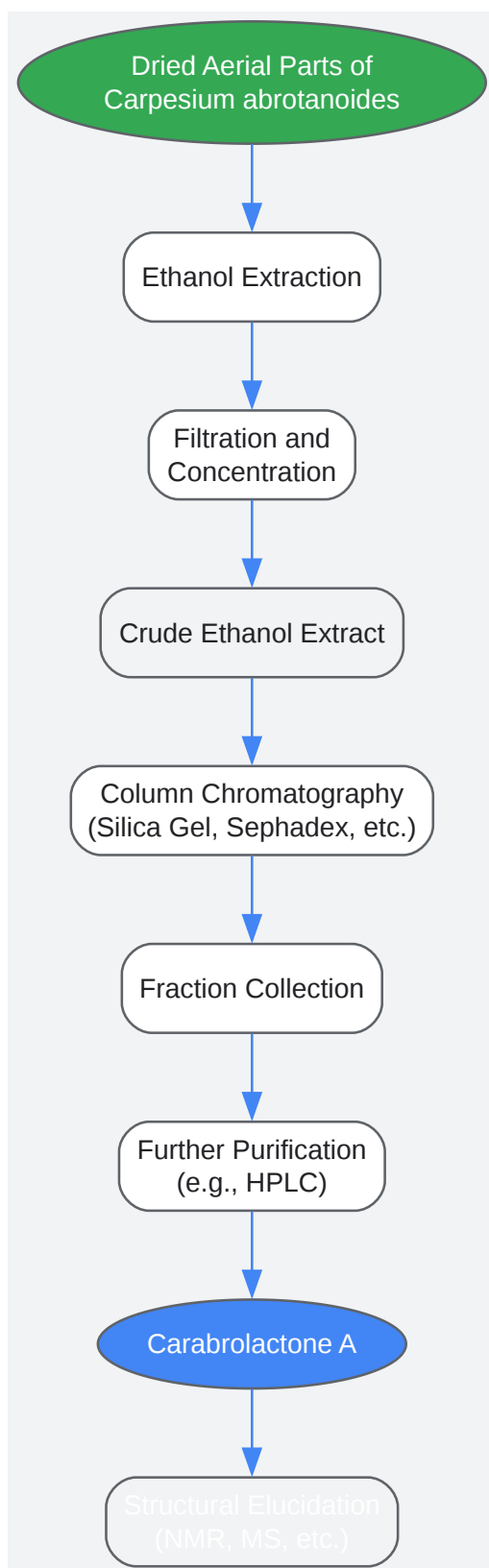
Proposed mechanism of **Carabrolactone A** on the cell cycle.

## Experimental Protocols

### Isolation of Carabrolactone A

The initial isolation of **Carabrolactone A** was performed from the ethanol extract of the aerial parts of *Carpesium abrotanoides*. The process involved extensive spectroscopic analysis to elucidate its structure.<sup>[1]</sup>

A general workflow for the isolation of sesquiterpenoid lactones from plant material is as follows:



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General workflow for the isolation of **Carabrolactone A**.

## Molecular Docking

The in silico analysis of **Carabrolactone A**'s binding to cell cycle proteins involved molecular docking simulations. While the specific parameters for the **Carabrolactone A** study are not fully detailed in the available literature, a general protocol for such an experiment is outlined below.

Objective: To predict the binding affinity and mode of interaction between a ligand (**Carabrolactone A**) and a target protein (e.g., CDK6).

Methodology:

- Protein and Ligand Preparation:
  - The 3D structure of the target protein (CDK6) is obtained from a protein database (e.g., Protein Data Bank).
  - The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
  - The 3D structure of the ligand (**Carabrolactone A**) is generated and optimized for its lowest energy conformation.
- Docking Simulation:
  - A docking software (e.g., AutoDock, Glide) is used to predict the binding pose of the ligand within the active site of the protein.
  - The software calculates the binding energy (e.g., in kcal/mol) for various conformations, with lower energies indicating more favorable binding.
- Analysis of Results:
  - The best docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues.
  - The binding free energy and inhibition constant ( $K_i$ ) are calculated to quantify the binding affinity.

## Future Perspectives

The preliminary findings on **Carabrolactone A**'s interaction with CDK6 are promising and warrant further investigation. Future research should focus on:

- **Total Synthesis:** Development of a synthetic route for **Carabrolactone A** to enable the production of larger quantities for extensive biological testing and the creation of analogs with improved activity and pharmacokinetic properties.
- **In Vitro and In Vivo Studies:** Comprehensive evaluation of the cytotoxic and anti-inflammatory effects of purified **Carabrolactone A** in various cancer cell lines and animal models.
- **Mechanism of Action Studies:** Detailed investigation into the signaling pathways modulated by **Carabrolactone A**, including confirmation of CDK6 inhibition and exploration of other potential targets.

The exploration of natural products like **Carabrolactone A** holds significant potential for the discovery of novel therapeutic agents. The information presented in this review provides a foundation for researchers and drug development professionals to build upon in their efforts to unlock the full therapeutic potential of this intriguing molecule.

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